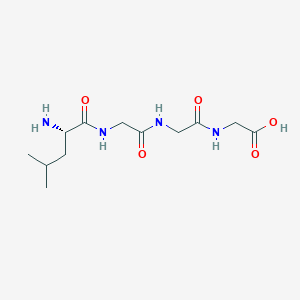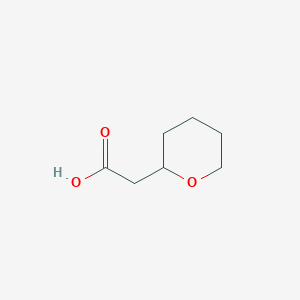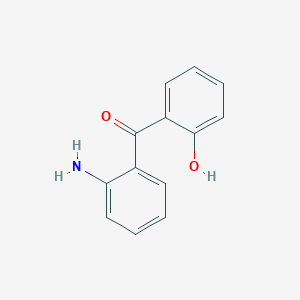
Trp-Leu
説明
Synthesis Analysis
The synthesis of Trp-Leu and its derivatives focuses on enhancing properties such as lipophilicity or stability. A notable approach involved acylating Trp-Leu to produce Myr-Trp-Leu, enhancing its lipophilicity and altering its interaction with biological membranes, which drastically changes its tissue behavior (Veuillez et al., 1999).
Molecular Structure Analysis
Investigations into the molecular structure of related systems, such as tRNA synthetases that interact with Leu, reveal intricate interactions essential for protein synthesis and fidelity. The crystal structures of Leucyl-tRNA synthetase editing domains from human and fungal sources provide a basis for understanding how these enzymes discriminate between similar amino acids, contributing to the synthesis and editing mechanisms of Leu-containing peptides (Seiradake et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of Trp-Leu, particularly when modified, showcases its interaction with biological systems. For example, the synthesis of stable Phe-tRNA(Phe) and Leu-tRNA(Leu) analogues demonstrates the potential of Trp-Leu derivatives in mimicking natural biochemical processes, highlighting the synthetic utility and versatility of Trp-Leu in biochemical research (Santarem et al., 2014).
Physical Properties Analysis
The modification of Trp-Leu to increase its lipophilicity, as seen in the synthesis of Myr-Trp-Leu, impacts its physical properties such as partition coefficients, which influence its absorption and interaction with membranes. This modification highlights the importance of physical properties in the design and utilization of peptide derivatives (Veuillez et al., 1998).
Chemical Properties Analysis
The exploration of Trp-Leu's chemical properties through the study of its derivatives and interactions provides insight into its reactivity and potential applications. For example, the investigation of the molecular recognition ability of Trp for isomeric amino acids such as Leu and Ile offers a glimpse into the specific interactions and selectivity that can be achieved with Trp-Leu-based systems (Hanaichi & Fujihara, 2020).
科学的研究の応用
Protein Dynamics : A study investigated the dynamic properties of a protein by replacing a Leu residue with Trp. This substitution was found to be destabilizing, impacting the protein's folding and stability (Handel et al., 1993).
Drug Delivery : Research on the ex vivo permeation of Trp-Leu through pig oral mucosa revealed that its lipophilic derivative, Myr-Trp-Leu, was more readily absorbed by the mucosa, indicating potential for improved drug delivery (Veuillez et al., 1998).
Photolysis Rates : The relative rates of photolysis of Trp-Leu, among other dipeptides, were measured, providing insights into the behavior of these peptides under specific light conditions, which could be relevant in photochemical studies (Tassin & Borkman, 1980).
Transmembrane Helix Positioning : A study explored how Trp and Phe residues affect the positioning of a poly-Leu transmembrane helix in a membrane, which is crucial for understanding membrane protein behavior (Braun & von Heijne, 1999).
Identification and Quantification in Peptides : Research demonstrated the use of photoexcited Trp for identifying and quantifying Leu and isoleucine residues in peptides, highlighting a method for detailed peptide analysis (Hanaichi & Fujihara, 2020).
Selective Transport in Membrane Processes : A study on the separation of Trp-Leu from a mixture with Trp using a supported liquid membrane process revealed insights into selective transport mechanisms, which could have applications in biochemical separation technologies (Hossain & Stanley, 1995).
Enzymatic Modification of Tryptophan Residues : An investigation into the enzymatic modification of Trp residues in Trp-Leu and other peptides by tryptophan side chain oxidase from Pseudomonas offers insights into biochemical processes and enzymatic reactions (Ito et al., 1981).
将来の方向性
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-10(2)7-15(17(22)23)20-16(21)13(18)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23)/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMVXFSTACVOLP-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trp-Leu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




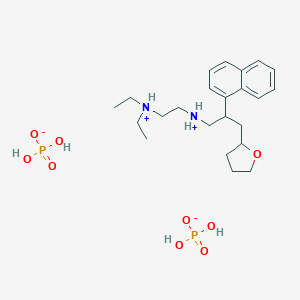
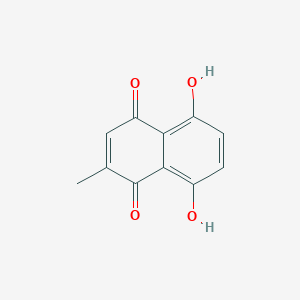
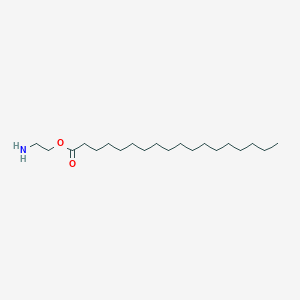
![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)
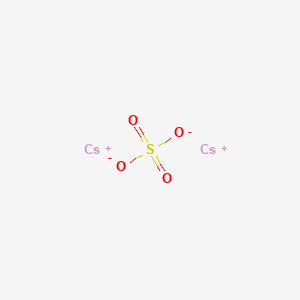
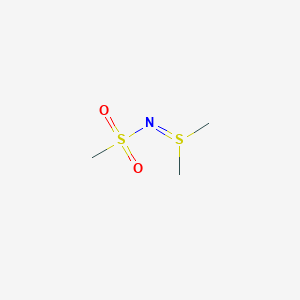

![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)


